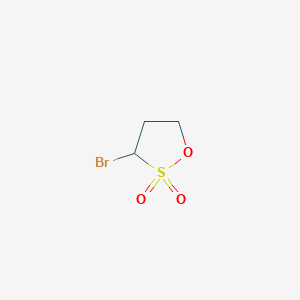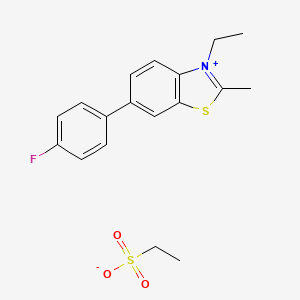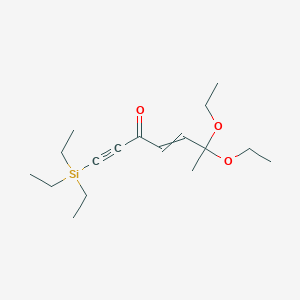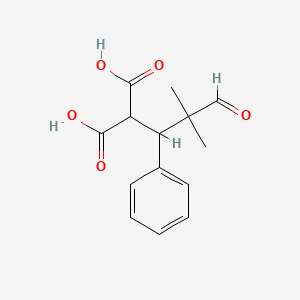
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is an organic compound with a complex structure that includes a phenyl group, a ketone, and a propanedioic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid typically involves multiple steps. One common method starts with the reaction of a phenyl-substituted ketone with a malonic acid derivative. The reaction conditions often require the use of a strong base, such as sodium ethoxide, to deprotonate the malonic acid derivative, followed by the addition of the ketone. The mixture is then heated to promote the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the reaction efficiency and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways. The phenyl group and ketone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl propanedioic acid: A simpler analog with similar reactivity but lacking the phenyl group.
Propanedioic acid, dimethyl ester: Another related compound used in similar applications.
Uniqueness
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is unique due to its combination of a phenyl group and a ketone moiety, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.
Eigenschaften
Molekularformel |
C14H16O5 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-3-oxo-1-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C14H16O5/c1-14(2,8-15)11(9-6-4-3-5-7-9)10(12(16)17)13(18)19/h3-8,10-11H,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
OQMWVIRVFYXWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


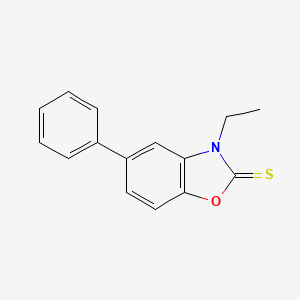

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
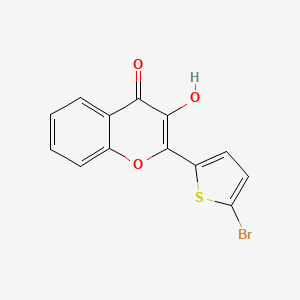
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)

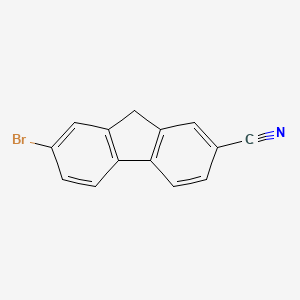
![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)

